molecular formula C3HClFNS B2454900 5-Chloro-2-fluoro-1,3-thiazole CAS No. 2158030-05-6

5-Chloro-2-fluoro-1,3-thiazole

Cat. No.: B2454900
CAS No.: 2158030-05-6
M. Wt: 137.56
InChI Key: MRXUADNFBCNTFM-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-1,3-thiazole: is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of chlorine and fluorine atoms on the thiazole ring makes this compound unique and of interest in various fields of research and industry.

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific thiazole compound and the biological system in which it is present .

Cellular Effects

Thiazole derivatives have been shown to have diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . These effects are likely due to the influence of these compounds on various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazoles are known to have varying effects over time, depending on factors such as the stability of the compound, its rate of degradation, and the long-term effects of the compound on cellular function .

Metabolic Pathways

Thiazoles are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazoles are known to interact with various transporters and binding proteins, which can affect their localization or accumulation within cells .

Subcellular Localization

Thiazoles may be directed to specific compartments or organelles within cells due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with chlorinating and fluorinating agents. One common method includes the use of 2-aminothiazole as a starting material, which undergoes chlorination and fluorination under controlled conditions to yield the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques helps in achieving high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoro-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2-fluoro-1,3-thiazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is being investigated for its use in developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including corrosion inhibitors, polymer additives, and catalysts .

Comparison with Similar Compounds

  • 5-Chloro-2-methyl-1,3-thiazole
  • 5-Chloro-2-ethyl-1,3-thiazole
  • 5-Chloro-2-phenyl-1,3-thiazole

Comparison: 5-Chloro-2-fluoro-1,3-thiazole is unique due to the presence of both chlorine and fluorine atoms on the thiazole ring. This dual substitution imparts distinct chemical and biological properties compared to other similar compounds. For instance, the fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in certain applications .

Properties

IUPAC Name

5-chloro-2-fluoro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClFNS/c4-2-1-6-3(5)7-2/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXUADNFBCNTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158030-05-6
Record name 5-chloro-2-fluoro-1,3-thiazole
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